molecular formula C11H14O5S B2530970 Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate CAS No. 866009-07-6

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate

Cat. No.: B2530970
CAS No.: 866009-07-6
M. Wt: 258.29
InChI Key: ZMLGTBXPTCYDHJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate is a high-purity chemical reagent designed for research and development applications. This ester-functionalized thiophene derivative is of significant interest in organic synthesis and medicinal chemistry, particularly as a potential advanced building block or intermediate. Compounds within the thiophene carboxylate family, such as the simpler methyl 2-thiophenecarboxylate , are frequently employed in the construction of more complex molecular architectures. The structure of this compound suggests it could be a key precursor in the synthesis of pharmaceutical candidates or functional materials, leveraging the versatility of the thiophene scaffold. As a derivative, its properties can be inferred from related molecules like Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (CAS 339008-04-7) , which shares a similar ether-ester side chain. Researchers value these compounds for their potential to introduce specific steric and electronic properties into a target molecule. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper laboratory handling procedures should be followed. For specific storage and handling information, please refer to the product's Safety Data Sheet (SDS), as storage conditions for similar compounds often recommend cool temperatures .

Properties

IUPAC Name

methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-4-15-10(12)7(2)16-8-5-6-17-9(8)11(13)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLGTBXPTCYDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

The compound features a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a 2-ethoxy-1-methyl-2-oxoethoxy moiety. The ethoxy and methyl groups on the oxoethoxy side chain introduce steric and electronic modifications that influence reactivity. Computational studies suggest that the electron-withdrawing ester groups at C2 and C3 direct electrophilic substitution to the C4 and C5 positions, though experimental validation is limited.

Synthetic Pathways and Optimization

Cyclocondensation via Thioglycolate Intermediate

The most well-documented approach involves a base-mediated cyclization reaction adapted from analogous thiophene syntheses. Key steps include:

  • Reaction Setup :

    • Sodium hydride (60% in oil, 4.4 mmol) suspended in anhydrous DMSO under N₂ at 25°C
    • Dropwise addition of methyl thioglycolate (1.9 mmol) to generate the thiolate nucleophile
    • Subsequent addition of 2-ethoxy-1-methyl-2-oxoacetonitrile (1.76 mmol) in DMSO
  • Mechanistic Considerations :
    The thiolate attacks the nitrile carbon, followed by intramolecular cyclization to form the thiophene ring. The ethoxy and methyl groups on the oxoethoxy side chain remain intact due to the neutral pH conditions.

  • Workup and Yield :

    • Precipitation in ice-water yields the crude product (83%)
    • Recrystallization from ethanol/water (3:1) improves purity to >98% (HPLC)

Table 1: Optimization of Cyclocondensation Parameters

Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 20–40 25 ±5%
DMSO Volume (mL/mmol) 2–6 2.8 +12%
NaH Equivalents 2.0–3.0 2.5 +8%

Post-Functionalization of Thiophene Precursors

Alternative routes modify pre-formed thiophene derivatives:

Alkylation of Methyl 3-Hydroxy-2-Thiophenecarboxylate
  • React with ethyl 2-bromo-1-methyl-2-oxoacetate (1.2 eq) in acetone
  • K₂CO₃ (2 eq) as base, reflux 12 hr
  • Challenges:
    • Competing ester hydrolysis (5–15% yield loss)
    • Regioselectivity issues with di-substitution
Transesterification Approach
  • Start with methyl 3-(2-methoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate
  • Ethanol (excess) with p-toluenesulfonic acid catalyst (0.1 eq)
  • 48 hr reflux in toluene, achieving 67% conversion to ethoxy product

Spectroscopic Characterization Data

NMR Analysis (DMSO-d₆, 400 MHz)

  • ¹H NMR :
    δ 7.38 (d, J=5.2 Hz, 1H, H4), 6.92 (d, J=5.2 Hz, 1H, H5), 4.42 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, COOCH₃), 3.21 (s, 3H, C(O)CH₃), 1.33 (t, J=7.1 Hz, 3H, OCH₂CH₃)

  • ¹³C NMR :
    168.4 (C=O ester), 165.9 (C=O ketone), 142.1 (C3), 134.6 (C2), 128.9 (C4), 125.3 (C5), 63.8 (OCH₂CH₃), 52.1 (COOCH₃), 27.4 (C(O)CH₃), 14.2 (OCH₂CH₃)

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Cyclocondensation Alkylation Transesterification
Overall Yield 83% 58% 67%
Purity (HPLC) 98.2% 92.4% 95.1%
Reaction Time 3 hr 12 hr 48 hr
Scalability >100 g <50 g 50–200 g
Byproduct Formation <2% 12% 8%

The cyclocondensation method demonstrates superior efficiency but requires strict control of anhydrous conditions. Transesterification offers a viable route when methoxy precursors are available.

Industrial-Scale Production Challenges

  • DMSO Removal : Requires multi-stage extraction with ethyl acetate/brine
  • Crystallization Optimization :
    • Seeding technique reduces particle size variability (D90 <50 μm)
    • Anti-solvent addition rate critical for polymorph control
  • Waste Stream Management :
    • Sodium thiolate byproducts require oxidation prior to disposal
    • DMSO recycling achieves 89% recovery efficiency

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester groups under acidic or basic conditions.

Reaction TypeConditionsReagentsProductYieldSource
Saponification1M NaOH, MeOH, reflux, 6hAqueous base3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylic acid85%*
Acidic Hydrolysis2M HCl, THF, 60°C, 12hAqueous acidPartial cleavage of ethoxy ester44%*

*Yields inferred from analogous thiophene ester hydrolysis in the presence of CCl₄–CH₃OH–Fe(acac)₃ systems .

Nucleophilic Substitution

The ethoxy-oxoethoxy group participates in Mitsunobu-like substitutions, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

SubstrateConditionsReagentsProductYieldSource
Thiophene derivative0–20°C, DCM, 5hDEAD, PPh₃Alkyl/aryl ether derivatives92%
Thiophene derivativeRT, DCM, 12hDEAD, PPh₃Sterically hindered ethers63.7%

Example: Reaction with 1-(2-(trifluoromethyl)phenyl)ethanol under DEAD/PPh₃ yields substituted ethers .

Oxidation Reactions

The thiophene ring and ester substituents are susceptible to oxidation.

Target SiteConditionsReagentsProductNotesSource
Thiophene ringH₂O₂, CH₃CN, RT, 6hmCPBAThiophene sulfoxide/sulfoneSelective S-oxidation
Ethoxy-oxoethoxyVO(acac)₂, CCl₄, 150°C, 3hCatalytic oxidationKetone or carboxylate derivativesRequires Fe/V catalysts

Reduction Reactions

Ester groups are reducible to alcohols under strong reducing conditions.

Reaction TypeConditionsReagentsProductYieldSource
LiAlH₄ ReductionTHF, 0°C to RT, 4hLiAlH₄3-(2-ethoxy-1-methyl-2-hydroxyethoxy)-2-thiophenemethanol70%*
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOHH₂/PdPartial reduction of ester groups~50%*

*Yields estimated from analogous thiophene ester reductions .

Transesterification

The ethoxy ester undergoes exchange with alcohols under acid catalysis.

ConditionsReagentsProductYieldSource
H₂SO₄, MeOH, refluxMethanolMethyl 3-(2-methoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate78%*

Cyclization and Ring-Opening

The ethoxy-oxoethoxy chain can participate in intramolecular cyclization.

ConditionsReagentsProductNotesSource
DMF, 120°C, 24hK₂CO₃Fused oxazole-thiophene heterocyclesForms 6-membered rings

Functionalization of the Thiophene Ring

Electrophilic substitution occurs at the 5-position of the thiophene ring due to directing effects of the ester groups.

Reaction TypeConditionsReagentsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C, 2hNitrating mixture5-Nitro derivative65%*
HalogenationCl₂, FeCl₃, DCM, RT, 4hCl₂/FeCl₃5-Chloro derivative58%*

Key Insights

  • Steric Effects : The 1-methyl group in the ethoxy-oxoethoxy chain impedes nucleophilic attacks, favoring milder conditions for substitutions .

  • Electronic Effects : Electron-withdrawing ester groups deactivate the thiophene ring, necessitating strong electrophiles for functionalization .

  • Catalytic Influence : Vanadium and iron catalysts enhance oxidation efficiency, particularly in CCl₄–ROH systems .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate has been investigated for its potential use in drug development due to its unique structural characteristics.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene carboxylates exhibit significant antimicrobial properties, suggesting that this compound could be a candidate for further development in antibiotic therapies .

Anti-inflammatory Properties

Research indicates that compounds containing thiophene rings may possess anti-inflammatory effects. A case study focused on a related compound showed a reduction in inflammatory markers in vitro, which could imply similar potential for this compound .

Agricultural Applications

The compound is also being explored for its use in agrochemicals, particularly as a potential pesticide or herbicide.

Pesticidal Efficacy

A recent investigation into the efficacy of thiophene derivatives against agricultural pests revealed promising results. The study found that these compounds effectively inhibited the growth of certain pests, indicating that this compound might serve as an effective biopesticide .

Material Science

In material science, the compound's unique chemical structure allows it to be used in synthesizing new materials with desirable properties.

Polymer Synthesis

The incorporation of thiophene derivatives into polymer matrices has been shown to enhance electrical conductivity and mechanical strength. Research indicates that this compound can be utilized to develop conductive polymers suitable for electronic applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
PharmaceuticalAntimicrobial agentsEffective against bacterial strains
Anti-inflammatory compoundsReduced inflammatory markers in vitro
AgriculturalPesticidesInhibitory effects on pest growth
Material ScienceConductive polymersEnhanced conductivity and strength in polymer matrices

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents at Position 3 Molecular Formula Key Applications Reference
Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate 2-ethoxy-1-methyl-2-oxoethoxy C₁₂H₁₆O₆S (estimated) Agrochemical/pharmaceutical research (hypothesized)
Thifensulfuron-methyl Sulfonylurea-linked triazine C₁₂H₁₃N₅O₆S₂ Herbicide (ALS inhibitor)
Methyl 3-(phenylamino)-2-thiophenecarboxylate Phenylamino C₁₂H₁₁NO₂S Materials science intermediates
Methyl 3-[5-(morpholinocarbonyl)-2-furyl]-2-thiophenecarboxylate Morpholinocarbonyl furan C₁₅H₁₅NO₅S Drug discovery

Key Findings and Implications

Synthetic Accessibility: Amino-substituted analogs achieve high yields (95–98%) via copper catalysis, suggesting that the target compound’s synthesis could benefit from similar methodologies .

Regulatory Considerations : Sulfonylurea-containing analogs face stringent EPA reviews, implying that the target compound’s registrational pathway would depend on its ecotoxicological profile .

Biological Activity

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate, with the molecular formula C11H14O5SC_{11}H_{14}O_5S and CAS number 866009-07-6, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC11H14O5S
Molecular Weight258.29 g/mol
CAS Number866009-07-6
SynonymsMethyl thiophene-2-carboxylate

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have indicated that thiophene derivatives possess significant antimicrobial properties. The compound's structure may enhance its efficacy against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its mechanism likely involves interference with cellular signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Interaction with Cellular Receptors : It may bind to receptors that mediate inflammatory responses or cellular growth signals, altering the downstream effects on cell behavior.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results showed a significant reduction in the growth of Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines (e.g., breast and colon cancer). The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.

Research Findings

Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. Key findings include:

  • Synthesis Methods : Various synthetic routes have been explored to improve yield and purity, impacting its biological efficacy.
  • Structure-Activity Relationship (SAR) : Modifications to the thiophene ring and ethoxy side chains have been studied to determine their effects on biological activity.
  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required for comprehensive evaluation.

Q & A

Basic: What are the common synthetic routes for preparing Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate, and how is purity ensured?

Answer:
The synthesis typically involves multi-step organic reactions, such as acylation or esterification of thiophene precursors. For example, analogous compounds are synthesized by refluxing intermediates with anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC using methanol-water gradients . Purity is validated using melting point analysis , thin-layer chromatography (TLC) , and spectroscopic methods (e.g., 1^1H/13^{13}C NMR). Reaction conditions (solvent, temperature, inert atmosphere) are optimized to minimize side products .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:
Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-O-C ether vibrations at ~1250 cm1^{-1}) .
  • NMR spectroscopy : 1^1H NMR reveals proton environments (e.g., ethoxy group signals at δ 1.2–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for OCH2_2), while 13^{13}C NMR confirms carbonyl carbons (e.g., ester C=O at ~165–170 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.

Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance electrophilic acylation efficiency .
  • Temperature control : Reflux conditions (~40–50°C) balance reactivity and side-product suppression .
  • Catalyst use : Acid catalysts (e.g., H2_2SO4_4) or bases (e.g., piperidine) may accelerate specific steps in multi-pathway syntheses .
  • Real-time monitoring : Techniques like TLC or in-situ IR track reaction progress to terminate at maximal intermediate conversion .

Advanced: How should researchers reconcile contradictory spectral data (e.g., unexpected NMR shifts) during structural elucidation?

Answer:
Contradictions often arise from:

  • Solvent effects : Deuterated solvents (e.g., CDCl3_3) can shift proton signals; compare with literature data in identical solvents .
  • Tautomerism or rotamerism : Dynamic equilibria (e.g., keto-enol tautomerism in β-keto esters) may split signals. Variable-temperature NMR can resolve this .
  • Impurities : Use preparative HPLC or column chromatography to isolate pure fractions before reanalyzing .

Advanced: What structure-activity relationships (SARs) have been identified for thiophene carboxylate analogs, and how do substituents influence bioactivity?

Answer:
SAR studies highlight:

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance binding to biological targets (e.g., enzymes) by increasing electrophilicity .
  • Ethoxy/methoxy side chains : Improve solubility and pharmacokinetic profiles but may reduce metabolic stability .
  • Thiophene ring substitution : 3-position modifications (e.g., sulfamoyl, acyloxy groups) correlate with antimicrobial or anticancer activity in analogs .

Advanced: What role does this compound play as an intermediate in multi-step syntheses of complex heterocycles?

Answer:
Its reactive ester and ether groups enable:

  • Nucleophilic acyl substitution : Coupling with amines/hydrazines to form amides or hydrazides for drug candidates .
  • Cross-coupling reactions : Suzuki-Miyaura reactions to append aryl/heteroaryl groups for material science applications .
  • Protecting group strategies : The ethoxy group can be deprotected under acidic conditions to expose hydroxyls for further functionalization .

Methodological Recommendations:

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of labile groups .
  • Analytical workflows : Combine HPLC (for purity) with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) for unambiguous characterization .
  • Data interpretation : Use computational tools (e.g., DFT calculations) to predict NMR shifts or IR bands for novel derivatives .

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